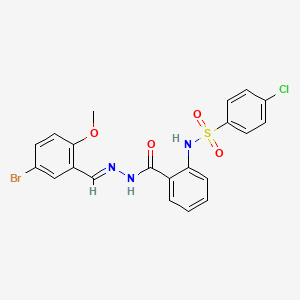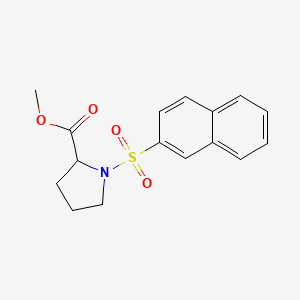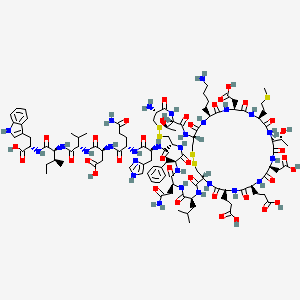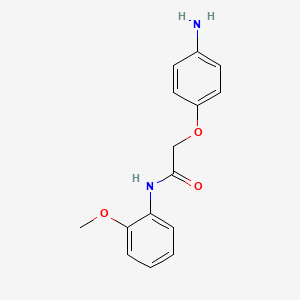
N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide is a complex organic compound with a molecular formula of C22H20BrN3O4S. This compound is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide typically involves the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate.
Coupling with Benzenesulfonyl Chloride: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and recrystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-Me-benzenesulfonamide
- N-(4-((2-(4-HO-3-Meo-benzylidene)hydrazino)carbonyl)PH)-4-Me-benzenesulfonamide
- 2-(((2-(5-BR-2-Meo-benzylidene)hydrazino)(oxo)ac)amino)-N-(4-ethoxy-PH)benzamide
Uniqueness
N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and methoxy substituents, along with the benzenesulfonamide moiety, make it particularly interesting for research in various fields.
Propiedades
Número CAS |
477733-68-9 |
|---|---|
Fórmula molecular |
C21H17BrClN3O4S |
Peso molecular |
522.8 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H17BrClN3O4S/c1-30-20-11-6-15(22)12-14(20)13-24-25-21(27)18-4-2-3-5-19(18)26-31(28,29)17-9-7-16(23)8-10-17/h2-13,26H,1H3,(H,25,27)/b24-13+ |
Clave InChI |
HIAKBTGVNKIQEP-ZMOGYAJESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)

![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)


![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)



![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)

![2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B12039853.png)
